4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide
Description
4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide is a compound of interest in organic chemistry due to its structural components and potential applications. Although specific studies on this compound are scarce, research on similar molecules can offer valuable insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves acylation reactions, where an amino group reacts with an acyl chloride in the presence of solvents like THF (Tetrahydrofuran). For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide utilized 3-aminophenol and 4-methoxybenzoyl chloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using techniques such as single-crystal X-ray diffraction and DFT calculations. Studies have shown that intermolecular interactions, such as hydrogen bonding and dimerization, can influence the molecular geometry, affecting bond lengths, angles, and dihedral angles (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including directed metalation, which allows for functionalization at specific positions on the benzamide ring. For example, N-tert-butyl-N-methyl-2-methoxybenzamide was used in directed metalation reactions to produce derivatives with potential synthetic usefulness (Reitz & Massey, 1990).
properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9-8-10(4-5-11(9)16-3)12(14)13-6-7-15-2/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUKNUUIUVBWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCOC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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